4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide linkage to a tert-butyl and methoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Formation of the Sulfonamide Linkage: The initial step involves the reaction of 3-tert-butyl-4-methoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-{[(3-Hydroxy-4-methoxyphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butyl-4-methoxyphenol: Shares the tert-butyl and methoxy substitution pattern but lacks the sulfonamide and benzoic acid moieties.
4-tert-Butylbenzoic acid: Contains the benzoic acid core with a tert-butyl group but lacks the sulfonamide and methoxy groups.
4-tert-Butylphenylboronic acid: Similar in having a tert-butyl group but differs in having a boronic acid group instead of the sulfonamide and methoxy groups.
Uniqueness
4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and benzoic acid moieties allows for diverse applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H21NO5S |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-[(3-tert-butyl-4-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)15-11-14(9-10-16(15)24-4)25(22,23)19-13-7-5-12(6-8-13)17(20)21/h5-11,19H,1-4H3,(H,20,21) |
InChI-Schlüssel |
MFQXNLCWGLUVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.